molecular formula C18H12ClNO4 B11691919 methyl 4-{(Z)-[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate

methyl 4-{(Z)-[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate

Cat. No.: B11691919
M. Wt: 341.7 g/mol
InChI Key: QDYXBHNRTSJMAB-DHDCSXOGSA-N
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Description

Methyl 4-{(Z)-[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate is a complex organic compound featuring a benzoate ester linked to an oxazole ring. This compound is notable for its unique structure, which includes a chlorophenyl group and an oxazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{(Z)-[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate typically involves the reaction of 3-chlorobenzaldehyde with 4-methylbenzoic acid in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation and cyclization, to form the oxazole ring. The reaction conditions often require controlled temperatures and the use of solvents such as methanol or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{(Z)-[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxazole ring into other heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-{(Z)-[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Research into its potential therapeutic effects includes investigations into its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which methyl 4-{(Z)-[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring and chlorophenyl group allow it to bind to specific sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(chloromethyl)benzoate
  • Methyl 4-((chlorosulfonyl)methyl)benzoate
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

Methyl 4-{(Z)-[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate is unique due to its combination of an oxazole ring and a chlorophenyl group, which confer specific chemical and biological properties. This makes it distinct from other similar compounds, which may lack one or more of these features.

Properties

Molecular Formula

C18H12ClNO4

Molecular Weight

341.7 g/mol

IUPAC Name

methyl 4-[(Z)-[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]benzoate

InChI

InChI=1S/C18H12ClNO4/c1-23-17(21)12-7-5-11(6-8-12)9-15-18(22)24-16(20-15)13-3-2-4-14(19)10-13/h2-10H,1H3/b15-9-

InChI Key

QDYXBHNRTSJMAB-DHDCSXOGSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)Cl

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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